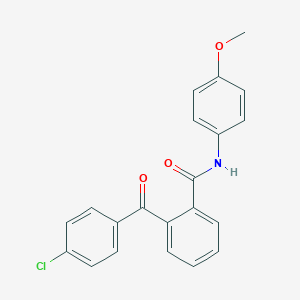
biphenyl-4-yl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by the presence of a biphenyl group and a 4-chlorobenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of biphenyl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl group can undergo oxidation to form biphenyl derivatives, while reduction reactions can lead to the formation of hydrogenated biphenyl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Products include biphenyl carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or promoting certain enzymatic activities, leading to alterations in cellular processes. The compound’s sulfonate group can interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-Chlorobenzenesulfonate: A related compound with similar chemical properties but different applications.
4-Chlorobenzenesulfonic Acid: Another related compound used in various chemical reactions and industrial processes .
Uniqueness
[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is unique due to its biphenyl structure combined with a sulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications in multiple fields .
Conclusion
[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, a promising candidate in drug design, and a useful component in advanced materials.
Eigenschaften
Molekularformel |
C18H13ClO3S |
|---|---|
Molekulargewicht |
344.8g/mol |
IUPAC-Name |
(4-phenylphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H13ClO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H |
InChI-Schlüssel |
RBPTUBVRUOCUON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B370647.png)


![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)



